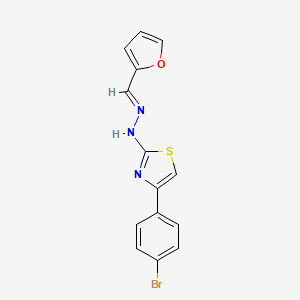

(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

説明

4-(4-bromophenyl)-N-(2-furanylmethylideneamino)-2-thiazolamine is a member of thiazoles.

生物活性

The compound (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with various electrophiles. The specific compound can be synthesized through a multi-step reaction involving the condensation of furan derivatives with hydrazone precursors, followed by cyclization to form the thiazole ring.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring is crucial for this activity, as it contributes to the inhibition of bacterial lipid biosynthesis. A study demonstrated that compounds derived from similar structures displayed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| d1 | E. coli | 12 µg/mL |

| d2 | S. aureus | 8 µg/mL |

| d3 | C. albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have shown efficacy against breast cancer cell lines (e.g., MCF7). The mechanism often involves apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| d6 | 10 |

| d7 | 5 |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substituents on the phenyl and furan rings significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial and anticancer properties. For instance, the presence of bromine on the phenyl ring has been associated with increased potency due to enhanced electron affinity.

Case Studies

- Antimicrobial Study : A group synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using a turbidimetric method. Compounds d1, d2, and d3 exhibited significant inhibition against various pathogens .

- Anticancer Evaluation : Another study focused on the anticancer effects of thiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The results indicated that compounds d6 and d7 were notably effective, with IC50 values suggesting strong cytotoxicity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms. These studies provide insights into how structural modifications can enhance binding affinity and biological efficacy .

科学的研究の応用

The compound (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is an intriguing chemical structure that has garnered attention for its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains, including resistant strains. For instance, research demonstrated that derivatives of thiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. The compound's unique structure allows it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiazole derivatives. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property could position the compound as a therapeutic option for conditions such as arthritis and other inflammatory disorders .

Organic Electronics

The unique electronic properties of thiazoles make them suitable for applications in organic electronics. Their ability to act as electron donors or acceptors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine in the structure may enhance charge mobility and stability, crucial for efficient device performance .

Photocatalysis

The compound's ability to absorb light and facilitate chemical reactions under illumination positions it as a potential photocatalyst. Research into thiazole-based photocatalysts has shown their effectiveness in degrading pollutants under UV light, which could have significant environmental applications .

Pesticidal Activity

Thiazole derivatives are being explored for their pesticidal properties. The compound's structure suggests potential activity against various pests and pathogens affecting crops. Preliminary studies indicate that it may act as an effective fungicide or insecticide, contributing to sustainable agricultural practices .

Plant Growth Regulation

There is emerging evidence that certain thiazole compounds can influence plant growth and development by acting on hormonal pathways. This could lead to advancements in crop yield and resilience against environmental stressors .

特性

IUPAC Name |

4-(4-bromophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECGDNDIPWAYCW-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。